

Spectroscopic data of 2-Chloro-4'-fluorobenzophenone (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

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An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4'-fluorobenzophenone

This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4'-fluorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.^[1] The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Data

The ^1H NMR spectrum of **2-Chloro-4'-fluorobenzophenone** is typically recorded in a deuterated solvent such as chloroform- d (CDCl_3) with tetramethylsilane (TMS) as an internal standard. The aromatic region of the spectrum is expected to show complex multiplets due to the coupling of protons on the two benzene rings.

Table 1: ^1H NMR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Aromatic Protons
~7.3-7.6	m	4H	Aromatic Protons
~7.1-7.2	m	2H	Aromatic Protons

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically proton-decoupled to simplify it to single lines for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
~194-196	C=O (Ketone)
~165 (d, ¹ JCF \approx 252 Hz)	C-F
~138	Quaternary Carbon
~133	Quaternary Carbon
~132 (d, ³ JCF \approx 9 Hz)	Aromatic CH
~131	Aromatic CH
~130	Aromatic CH
~129	Quaternary Carbon
~128	Aromatic CH
~127	Aromatic CH
~115 (d, ² JCF \approx 22 Hz)	Aromatic CH

Note: The assignments are tentative. The 'd' indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[3]

Table 3: IR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H Stretch
~1660	Strong	C=O (Ketone) Stretch
~1600, 1480, 1450	Medium	Aromatic C=C Bending
~1280	Strong	C-F Stretch
~850	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.^[5] This information is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **2-Chloro-4'-fluorobenzophenone**

m/z	Ion Identity	Relative Intensity
234	[M] ⁺	High
236	[M+2] ⁺	Moderate (approx. 1/3 of M ⁺)
199	[M-Cl] ⁺	Variable
123	[C ₇ H ₄ FO] ⁺	High
111	[C ₆ H ₄ Cl] ⁺	High

Note: The molecular ion peak $[M]^+$ is observed at m/z 234, corresponding to the molecular weight of the compound (234.66 g/mol).^[6] The presence of a significant $[M+2]^+$ peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Chloro-4'-fluorobenzophenone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).^[7]
- **Instrumentation and Data Acquisition:** 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard one-pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon.^[8]

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Thin Solid Film):** A small amount of solid **2-Chloro-4'-fluorobenzophenone** is dissolved in a volatile solvent like methylene chloride.^[9] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[9]
- **Instrumentation and Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer. The salt plate with the sample film is placed in the sample holder. The spectrum is typically scanned over a range of 4000-400 cm^{-1} .^[10]

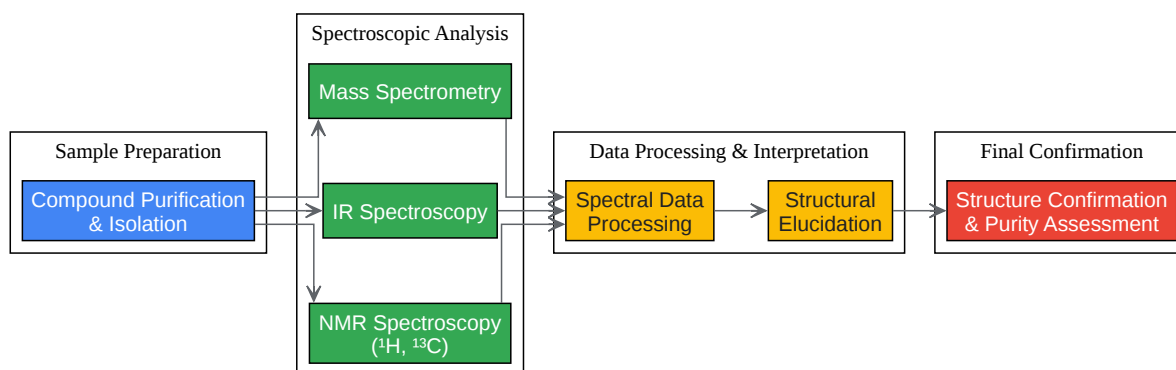
Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.^[11] This solution is then further diluted.

- Instrumentation and Data Acquisition: The analysis is typically performed using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chloro-4'-fluorobenzophenone**.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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